2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide
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Overview
Description
2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring, and a 5-methoxy-1H-indol-3-yl group attached via an ethyl chain to the nitrogen of the sulfonamide group.
Preparation Methods
The synthesis of 2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of 5-methoxyindole-2-carboxylic acid, which is then converted into the corresponding ethyl ester. This ester undergoes a series of reactions, including chlorination, sulfonation, and coupling with the indole derivative, to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.
Scientific Research Applications
2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide can be compared with other similar compounds, such as:
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound also contains an indole moiety but differs in the presence of an iodine atom and an acetamide group.
5-methoxy-2-methyl-3-indoleacetic acid: This compound has a similar indole structure but includes a carboxylic acid group instead of a sulfonamide group. The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and sulfonamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16Cl2N2O3S |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-24-13-3-5-16-14(9-13)11(10-20-16)6-7-21-25(22,23)17-8-12(18)2-4-15(17)19/h2-5,8-10,20-21H,6-7H2,1H3 |
InChI Key |
XAQDXWVNBLTSMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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